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molecular formula C13H18O B3053430 1,1,3,3-Tetramethylindan-5-ol CAS No. 53718-26-6

1,1,3,3-Tetramethylindan-5-ol

Cat. No. B3053430
M. Wt: 190.28 g/mol
InChI Key: OJCRKGPORQMMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045499

Procedure details

172 g (1.15 mol) of 4-tert.-butylphenol, 57.5 g (0.25 mol) of 2,2-bis-(4-hydroxyphenyl)-propane and 20 g of an ion exchanger are heated with stirring for 5 hours to about 170° C. in an autoclave. The ion exchanger is then filtered off while still hot, leaving 208.5 g of a reaction mixture from which 16.7 g (0.088 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane are isolated by fractional distillation.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ion
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O[C:13]1[CH:18]=CC(C(C2C=CC(O)=CC=2)(C)C)=C[CH:14]=1>>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:18])[CH3:14]

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
57.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
ion
Quantity
20 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours to about 170° C. in an autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The ion exchanger is then filtered off while still hot,

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 208.5 g
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.088 mol
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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